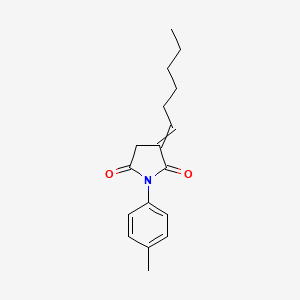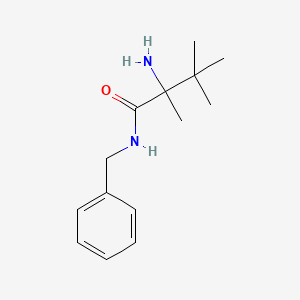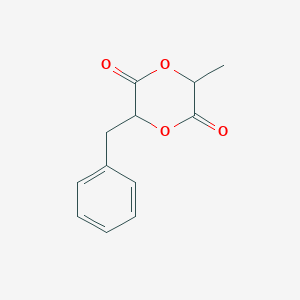
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the purine ring at the N2 and N6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine typically involves the reaction of 4-methoxyaniline with a suitable purine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 4-methoxyaniline is reacted with a halogenated purine derivative in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure its quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in organic solvents like DMF or dichloromethane (DCM) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted purine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized purine derivatives.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine can be compared with other similar compounds, such as:
N~2~,N~6~-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine: Similar structure but with a different position of the nitrogen atoms in the purine ring.
2-N,6-N-bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine: Contains a nitro group and different substitution pattern on the pyridine ring.
N~2~,N~6~-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide: Features a cyclohexylidenehydrazinyl group and different functional groups on the pyridine ring.
These compounds share some structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
791584-51-5 |
|---|---|
Molekularformel |
C19H18N6O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25) |
InChI-Schlüssel |
LMJOYWNCVBCMDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)

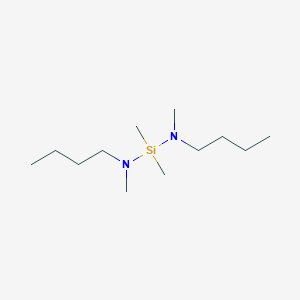

![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
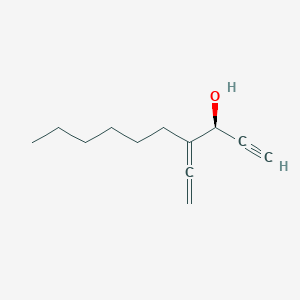
![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
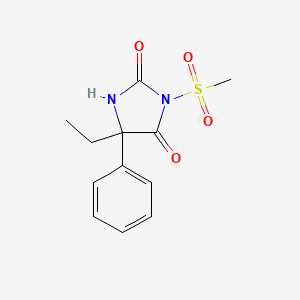
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
